8-Chloro-3-methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Overview
Description
“8-Chloro-3-methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine” is a chemical compound with the molecular weight of 235.6 . Its IUPAC name is 8-chloro-3-methyl-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H5ClF3N3/c1-4-13-14-7-6(9)2-5(3-15(4)7)8(10,11)12/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
The compound has a molecular weight of 235.6 . Other physical and chemical properties such as melting point, boiling point, and solubility are not specified in the retrieved information.Scientific Research Applications
Medicinal Chemistry: Antidepressant and Antipsychotic Applications
The triazole moiety, which is a part of the compound’s structure, is known for its versatility in drug design. It has been incorporated into a variety of drugs with antidepressant and antipsychotic properties. The ability of this compound to interact with different enzymes and receptors makes it a valuable scaffold for developing new therapeutic agents.
Agriculture: Crop Protection
In the agricultural sector, triazole derivatives are utilized for crop protection. They serve as the basis for synthesizing conazoles, a class of fungicides . These compounds help in managing plant diseases and improving crop yield by protecting plants from fungal pathogens.
Material Science: Building Blocks for Advanced Materials
The compound’s structural framework is used in material science to create building blocks for advanced materials. Its derivatives can be employed in the synthesis of polymers and coatings that require specific properties such as thermal stability or chemical resistance .
Environmental Science: Pollution Mitigation
While specific applications in environmental science for this compound are not directly cited, its derivatives could potentially be used in pollution mitigation strategies. This could involve the development of materials that help in the absorption or breakdown of pollutants .
Analytical Chemistry: Chromatography and Spectroscopy
In analytical chemistry, the compound could be used as a standard or a reagent in various analytical techniques, including chromatography and spectroscopy. Its well-defined structure and properties allow for precise measurements and analyses .
Anticancer Research: Kinase Inhibition
The triazole ring system is a common feature in kinase inhibitors, which are a class of anticancer drugs. Derivatives of this compound could be investigated for their potential to inhibit specific kinases involved in cancer cell proliferation .
Antimicrobial Activity: Antibacterial and Antifungal Agents
The compound’s derivatives have shown promise in antimicrobial activity, serving as a scaffold for developing new antibacterial and antifungal agents. This is particularly important in the fight against drug-resistant strains of bacteria and fungi .
Neuropharmacology: Neurokinin Receptor Antagonists
In neuropharmacology, derivatives of this compound could be explored as neurokinin receptor antagonists. These receptors are involved in various neurological processes, and modulating them can lead to new treatments for disorders such as depression, anxiety, and pain .
properties
IUPAC Name |
8-chloro-3-methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3N3/c1-4-13-14-7-6(9)2-5(3-15(4)7)8(10,11)12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOOFCVFVCDFSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=C(C=C2Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-3-methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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